

Application Notes and Protocols for KIO-301

Patient Screening

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Compound of Interest

Compound Name: KIO-301

Cat. No.: B10860252

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient screening criteria and experimental protocols for clinical studies of **KIO-301**, a novel molecular photoswitch designed to restore vision in patients with inherited retinal diseases.

Introduction to KIO-301

KIO-301 is a first-in-class, light-sensing small molecule under development for the treatment of inherited retinal diseases, including Retinitis Pigmentosa (RP), Choroideremia, and Stargardt disease.^{[1][2][3][4][5]} It functions as a "molecular photoswitch," designed to confer light sensitivity to retinal ganglion cells (RGCs) after the degeneration of photoreceptor cells (rods and cones). When activated by light, **KIO-301** alters ion flow across the RGC membrane, triggering these cells to send signals to the brain, thereby bypassing the non-functional photoreceptors and potentially restoring visual function. This gene-agnostic approach makes **KIO-301** a potential treatment for a wide range of genetic mutations causing these diseases.

Patient Screening Criteria for KIO-301 Clinical Trials

Patient selection is critical for the success of **KIO-301** clinical trials. The following tables summarize the key inclusion and exclusion criteria for the ABACUS-1 (Phase 1/2) and ABACUS-2 (Phase 2) studies.

Table 1: Inclusion Criteria for KIO-301 Studies

Criteria	ABACUS-1 (Phase 1/2)	ABACUS-2 (Phase 2)
Age	18 to 80 years	18 years or older
Diagnosis	Clinical diagnosis of Retinitis Pigmentosa or Choroideremia.	Clinical diagnosis of non-syndromic Retinitis Pigmentosa (Usher's Syndrome Type II is allowed).
Visual Acuity	- Cohort 1: No light perception (NLP) or bare light perception (BLP) with LogMar > 2.9 (BRVT). - Cohort 2: Counting fingers (CF) or hand motion (HM) with LogMar ≤ 2.9 and > 1.6 (BRVT). - Cohort 3: No light perception (NLP).	- No Light Perception (NLP) confirmed by inability to see a pen torch light at 25 cm (assigned LogMar of 4.0). - Low Vision (LV) with LogMar > 1.6 and < 4.0 (BRVT).
Inter-eye Acuity	Similar visual acuity in both eyes (LogMar difference < 0.05).	Not explicitly stated, but bilateral treatment is administered.
General Health	Willing and able to provide informed consent and attend all study visits.	Willing and able to provide informed consent, follow instructions, and attend all study visits.

Table 2: Exclusion Criteria for KIO-301 Studies

Criteria	ABACUS-1 (Phase 1/2) & ABACUS-2 (Phase 2)
Ocular Conditions	<ul style="list-style-type: none">- Evidence of material/substantial optic nerve disease.- History of retinal detachment(s).- Clinically significant ocular diseases (e.g., corneal oedema, uveitis, severe keratoconjunctivitis sicca) that could interfere with study assessments.- High intraocular pressure (IOP) > 22 mm Hg.- Previous intraocular surgery (excluding phakocataract surgery).- Aphakia.- History of high myopia (> 6 diopters).
Systemic Conditions	<ul style="list-style-type: none">- Any other material/substantial disease that, in the investigator's opinion, is likely to interfere with the study objectives or put the participant at risk.- Psychiatric conditions that preclude compliance with the protocol.- Clinically significant abnormalities in medical history, vital signs, blood chemistry, hematology, urinalysis, or a 12-lead electrocardiogram (ECG).
Concomitant Medications	Other than intravitreal corticosteroids, participants must not receive intravitreal concomitant medications from Screening until the end of the study.
Pregnancy/Breastfeeding	Pregnant or breastfeeding, or plan to become pregnant during the study.

Experimental Protocols

Detailed protocols are essential for accurate and reproducible patient screening and assessment.

Visual Acuity Assessment: Berkeley Rudimentary Vision Test (BRVT)

The Berkeley Rudimentary Vision Test (BRVT) is utilized to assess visual acuity in patients with severe vision loss.

Methodology:

- **Patient Preparation:** The patient is seated at a standardized distance from the test chart. The eye not being tested is occluded.
- **Stimulus Presentation:** The test uses high-contrast tumbling "E" optotypes of varying sizes, corresponding to different LogMar values.
- **Patient Response:** The patient is asked to identify the orientation of the "E" (up, down, left, or right).
- **Scoring:** The smallest optotype size for which the patient can correctly identify the orientation determines their LogMar visual acuity score. A LogMar of >2.9 is indicative of bare light perception or no light perception.

Functional Vision Assessment

Functional vision is a key efficacy endpoint in **KIO-301** trials.

Methodology:

- **Mobility and Orientation Testing:** The Ora-MLOMTM (Multiluminance Orientation and Mobility) High Contrast Room Exit test is used to assess a patient's ability to navigate a controlled environment under various lighting conditions.
- **Patient-Reported Outcomes:** The National Eye Institute's Visual Functioning Questionnaire-25 (NEI VFQ-25) is administered to capture the patient's subjective experience of their vision in everyday activities.

Functional Magnetic Resonance Imaging (fMRI)

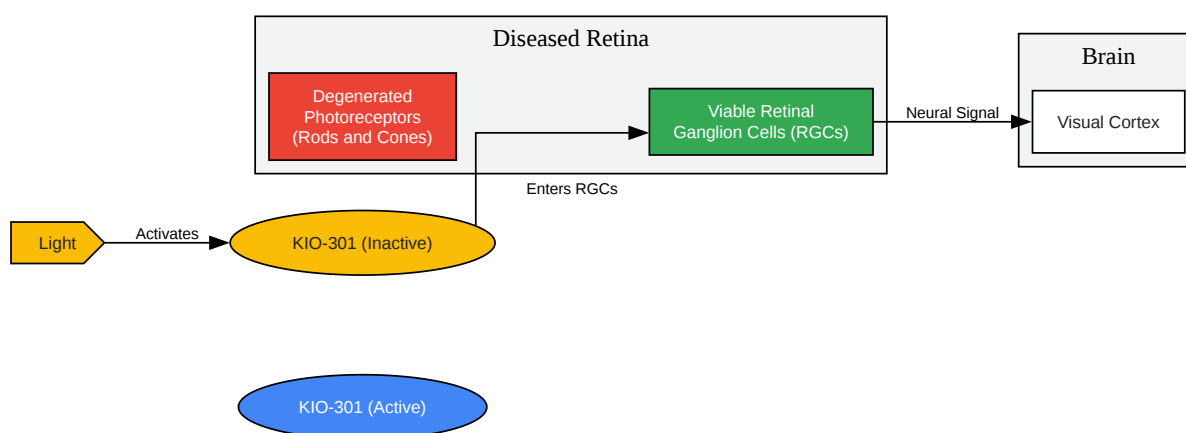
fMRI is employed to objectively measure changes in brain activity in the visual cortex in response to light stimulation.

Methodology:

- Patient Preparation: The patient is positioned within the MRI scanner.
- Stimulus Presentation: A light stimulus is presented to the patient's eyes.
- Image Acquisition: fMRI scans are acquired to detect blood-oxygen-level-dependent (BOLD) signals in the brain.
- Data Analysis: The fMRI data is analyzed to identify areas of increased activity in the primary (V1) and extra-striate visual cortex, indicating a response to the light stimulus.

Visualizations

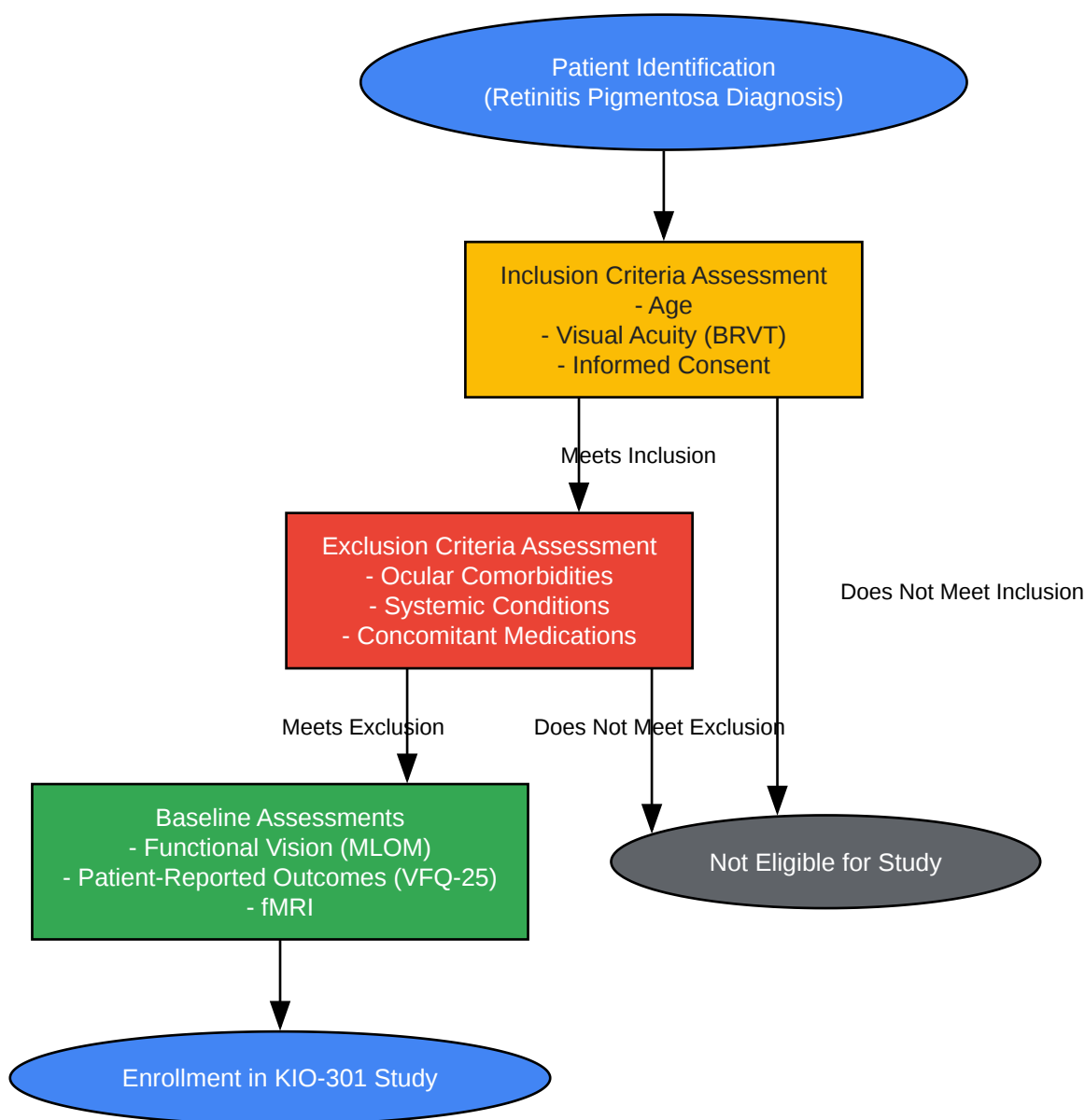
KIO-301 Mechanism of Action



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Caption: **KIO-301** enters viable RGCs and is activated by light, enabling the RGCs to signal the visual cortex.

KIO-301 Clinical Trial Patient Screening Workflow



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Caption: Logical flow for screening patients for eligibility in **KIO-301** clinical trials.

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